Tetrahydrofurfuryl acrylate
Overview
Description
Tetrahydrofurfuryl acrylate (THFA) is a clear liquid with a musty odor . It has the molecular formula C₈H₁₂O₃ and is also known as 2-propenoic acid (tetrahydro-2-furanyl)methyl ester or 2-propenoic acid, tetrahydrofurfuryl ester . It may be used as an acrylic matrix for silver nanoparticles/polymer nanocomposites .
Synthesis Analysis
Tetrahydrofurfuryl acrylate can be synthesized from biomass . It can form copolymers with butadiene . Prior to transfer printing, cellulosic and proteinic fibers are grafted with THFA .Molecular Structure Analysis
The molecular structure of Tetrahydrofurfuryl acrylate is represented by the formula C₈H₁₂O₃ .Chemical Reactions Analysis
Tetrahydrofurfuryl acrylate can form copolymers with butadiene . It can also be used in the synthesis of thermoresponsive shape-memory photopolymers .Physical And Chemical Properties Analysis
Tetrahydrofurfuryl acrylate is a clear liquid with a musty odor . It has a boiling point of 188.6°F and a molecular weight of 156.18 .Scientific Research Applications
Application 1: Thermoresponsive Shape-Memory Biobased Photopolymers
- Summary of the Application : Tetrahydrofurfuryl acrylate is used in the synthesis of thermoresponsive shape-memory photopolymers. These polymers are biobased, meaning they are derived from renewable resources. They have the ability to return to their original shape when exposed to certain stimuli, in this case, temperature changes .
- Methods of Application or Experimental Procedures : A series of these photopolymers have been synthesized from the mixtures of two biobased monomers, tetrahydrofurfuryl acrylate and tridecyl methacrylate, with the addition of a small amount of 1,3-benzendithiol (molar ratio of monomers 0–10:0.5:0.03, respectively). Ethyl (2,4,6 trimethylbenzoyl) phenylphosphinate was used as photoinitiator .
- Results or Outcomes : The increase in tetrahydrofurfuryl acrylate content in the photocurable resins resulted in a higher rate of photocuring, increased rigidity, as well as mechanical and thermal characteristics of the obtained polymers. All photopolymer samples showed thermoresponsive shape-memory behavior when reaching their glass transition temperature .
Application 2: Solvent/Adjuvant in Agriculture and Industry
- Summary of the Application : Tetrahydrofurfuryl acrylate (THFA) is used as a low-cost, biodegradable solvent/adjuvant in various agricultural and industrial applications .
- Methods of Application or Experimental Procedures : THFA is mixed with other substances to enhance their properties or effectiveness. Its properties such as water-miscibility, low odor, low vapor pressure and evaporation rate, high solvency for active ingredients, low freezing point, high flash point, and low viscosity even at reduced temperatures make it a suitable choice .
- Results or Outcomes : The use of THFA can improve the performance of various agricultural and industrial products due to its excellent solvency and other beneficial properties .
Application 3: Manufacturing High-Strength Components and Wear-Resistant Materials
- Summary of the Application : Tetrahydrofurfuryl acrylate has high hardness and elastic modulus, good mechanical strength and wear resistance, making it suitable for manufacturing high-strength components and wear-resistant materials .
- Methods of Application or Experimental Procedures : Tetrahydrofurfuryl acrylate is incorporated into the material during the manufacturing process to enhance its mechanical properties .
- Results or Outcomes : The incorporation of Tetrahydrofurfuryl acrylate results in materials with improved mechanical strength and wear resistance .
Application 4: High Gloss Coatings
- Summary of the Application : Tetrahydrofurfuryl acrylate is used in the production of high gloss coatings .
- Methods of Application or Experimental Procedures : Tetrahydrofurfuryl acrylate is mixed with other components to form a coating solution, which is then applied to the desired surface .
- Results or Outcomes : The use of Tetrahydrofurfuryl acrylate results in coatings with high gloss and chemical resistance .
Application 5: Chemical Corrosion Resistance
- Summary of the Application : Tetrahydrofurfuryl acrylate has excellent chemical corrosion resistance and can withstand the corrosion of many acidic and alkaline media and organic solvents .
- Methods of Application or Experimental Procedures : Tetrahydrofurfuryl acrylate is incorporated into the material during the manufacturing process to enhance its corrosion resistance .
- Results or Outcomes : The incorporation of Tetrahydrofurfuryl acrylate results in materials with improved chemical corrosion resistance. It can be used to manufacture chemical containers and pipelines, etc .
Safety And Hazards
Tetrahydrofurfuryl acrylate is combustible and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may damage the unborn child and is suspected of damaging fertility . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Tetrahydrofurfuryl acrylate has potential applications in the development of novel green monomer and oligomer components for sustainable polymer materials synthesis . It can be used as an acrylic matrix for silver nanoparticles/polymer nanocomposites , and in the synthesis of thermoresponsive shape-memory photopolymers .
properties
IUPAC Name |
oxolan-2-ylmethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXCGLKMOXLBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29324-52-5 | |
Record name | Tetrahydrofurfuryl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29324-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044884 | |
Record name | Tetrahydrofurfuryl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with a musty odor. | |
Record name | 2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | TETRAHYDROFURFURYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/889 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Boiling Point |
188.6 °F | |
Record name | TETRAHYDROFURFURYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/889 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
Tetrahydrofurfuryl acrylate | |
CAS RN |
2399-48-6 | |
Record name | Tetrahydrofurfuryl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2399-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrahydrofurfuryl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399486 | |
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Record name | Tetrahydrofurfuryl acrylate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32627 | |
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Record name | 2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrofurfuryl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofurfuryl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAHYDROFURFURYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC4X335T45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TETRAHYDROFURFURYL ACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/889 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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